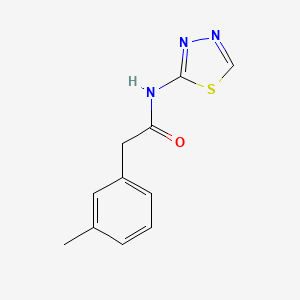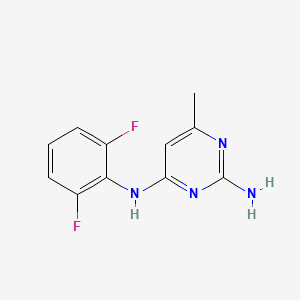
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway plays a crucial role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in cancer and other diseases. PD0325901 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine exerts its effects by binding to the ATP-binding pocket of MEK1 and MEK2, thereby inhibiting their activity. MEK1 and MEK2 are key regulators of the MAPK pathway, and their inhibition leads to downstream effects on cell proliferation, differentiation, and survival. This compound has been shown to be highly selective for MEK1 and MEK2, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In cancer cells, this compound can block cell proliferation, induce apoptosis, and sensitize cells to other cytotoxic agents. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis. In addition to its anticancer effects, this compound has also been studied for its potential therapeutic applications in other diseases, including neurofibromatosis, cardiovascular disease, and inflammatory disorders.
Advantages and Limitations for Lab Experiments
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine has several advantages as a research tool, including its high selectivity for MEK1 and MEK2, its ability to block the MAPK pathway, and its potential therapeutic applications in cancer and other diseases. However, there are also several limitations to its use in lab experiments. This compound is a small molecule inhibitor that may have off-target effects on other kinases, and its effects may vary depending on the cell type and experimental conditions. In addition, this compound may have limited efficacy in certain types of cancer, and its use may be associated with drug resistance and other side effects.
Future Directions
There are several future directions for research on N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine and its potential therapeutic applications. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. Another area of focus is the identification of biomarkers that can predict response to this compound and other MAPK pathway inhibitors. In addition, there is ongoing research on the use of this compound in combination with immunotherapy and other novel therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in different types of cancer and other diseases.
Synthesis Methods
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine can be synthesized using a multi-step process that involves the condensation of 2,6-difluoroaniline with 2,4-dichloro-5-methylpyrimidine, followed by a series of reactions to introduce the methyl and amino groups at the appropriate positions. The final product is a white crystalline solid that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
Scientific Research Applications
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine has been widely used in scientific research to study the MAPK pathway and its role in cancer and other diseases. It has been shown to inhibit the activity of the MAPK kinases MEK1 and MEK2, which are upstream regulators of the MAPK pathway. By inhibiting the MAPK pathway, this compound can block cell proliferation, induce apoptosis, and sensitize cells to other cytotoxic agents.
properties
IUPAC Name |
4-N-(2,6-difluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4/c1-6-5-9(17-11(14)15-6)16-10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSALNLKUAPSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-hydroxy-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5428928.png)
![N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-2-(3-pyrrolidinyl)benzamide](/img/structure/B5428940.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-propyl-2-furyl)methyl]-3-piperidinol](/img/structure/B5428948.png)
![ethyl 1-[3-(2-fluorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5428956.png)
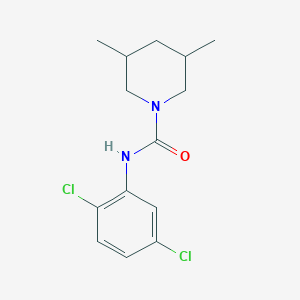
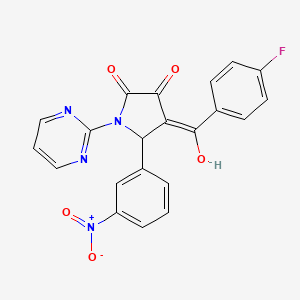
![3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5428979.png)
![2-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5428984.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5428985.png)
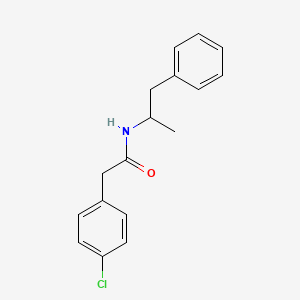
![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429000.png)
![6-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5429003.png)
